2-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(2-methoxy-4-propylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-3-6-14-8-9-16(17(13-14)19-2)20-12-10-15-7-4-5-11-18-15;/h8-9,13,15,18H,3-7,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXFEGRKMNHUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCC2CCCCN2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Hydroxyethylpiperidine Intermediate
- Piperidine reacts with ethylene chlorohydrin to produce hydroxyethylpiperidine.
- This step involves nucleophilic substitution where the nitrogen atom of piperidine attacks the electrophilic carbon in ethylene chlorohydrin, leading to the formation of a hydroxyethyl derivative.
- Solvent: Typically an aromatic hydrocarbon such as toluene.
- Temperature: Maintained at reflux (~110-120°C).
- Duration: Approximately 3 hours to ensure complete reaction.
- Procedure:
- Piperidine (e.g., 5.8 liters) is dissolved in toluene (5 liters).
- Ethylene chlorohydrin (e.g., 4.16 liters) is added gradually with stirring.
- The mixture is heated to reflux and maintained for 3 hours.
- Post-reaction, the mixture is cooled, and the hydroxyethylpiperidine is isolated via distillation or crystallization.
- The crude hydroxyethylpiperidine is purified by distillation or crystallization from solvents such as 2-propanol, yielding approximately 58% of theoretical yield.
Chlorination with Thionyl Chloride
- The hydroxyethylpiperidine is chlorinated using thionyl chloride (SOCl₂) to produce the corresponding chlorinated derivative.
- This step involves nucleophilic substitution where the hydroxyl group is replaced by chlorine, facilitated by thionyl chloride.
- Solvent: Toluene (to prevent side reactions and facilitate removal of byproducts).
- Temperature: Maintained at 70-85°C.
- Reagent Addition:
- Thionyl chloride (e.g., 4.53 liters in 1.25 liters of toluene) is added dropwise to the hydroxyethylpiperidine solution.
- Duration: The mixture is stirred at 78-80°C for about 4 hours, then left to stand overnight.
- Post-reaction:
- The mixture is cooled, and the precipitated product is filtered.
- The crude chlorinated product is washed with toluene.
- Crude product obtained: approximately 9.4 kg.
- Purified yield after crystallization from 2-propanol: about 6.3 kg, corresponding to 58% of the theoretical maximum.
- The process allows recovery of additional product from mother liquors, increasing overall yield by approximately 10%.
Final Conversion to Hydrochloride Salt
- The free base, 2-[2-(2-methoxy-4-propylphenoxy)ethyl]piperidine , is converted into its hydrochloride salt by treatment with hydrogen chloride gas or an HCl solution.
- The salt formation is performed in an aqueous or alcohol solvent, with controlled pH to precipitate the hydrochloride.
- The hydrochloride salt is obtained as a crystalline solid, suitable for pharmaceutical applications.
- The process ensures high purity and yield, with the final product characterized by spectroscopic and chromatographic methods.
Process Optimization & Advantages
| Aspect | Traditional Methods | Modern Process (Patent-Backed) |
|---|---|---|
| Reaction Complexity | Multi-step, involving isolation of intermediates | Two-step process with in-situ chlorination |
| Yield | Moderate (~28-58%) | Improved (~58%) with potential for higher yields through process refinement |
| Reaction Conditions | Harsh, multi-stage | Controlled temperature, inert solvents, single reaction vessels |
| Cost & Safety | Higher due to multiple steps and reagents | Lower, streamlined process with fewer purification steps |
| Environmental Impact | Higher due to solvent use and waste | Reduced waste, recyclable solvents |
Research Findings and Data Summary
- The key innovation in the preparation process is the use of reaction of piperidine with ethylene chlorohydrin , followed by chlorination with thionyl chloride in an aromatic solvent, which simplifies the synthesis and enhances yields.
- The process parameters, such as temperature (70-85°C), solvent choice (toluene), and reaction times (3-4 hours), are optimized for maximum efficiency.
- Yield data from experimental runs demonstrate consistent production of high-purity hydrochloride with yields approaching 58%, with potential for process scale-up.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Physicochemical Properties
The following table compares key structural and physical attributes of related piperidine hydrochlorides:
Key Observations :
- The target compound’s estimated molecular weight (~342 g/mol) is higher than simpler analogs like 2-[2-(propan-2-yloxy)ethyl]piperidine HCl (207.74 g/mol) due to its bulky methoxy and propylphenoxy groups.
Antimicrobial Activity:
- 5-Alkyl-6-(substituted benzyl)-2-thiouracils : Piperidine-containing analogs (e.g., compounds 5a–c , 6a–f ) demonstrated significant antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans .
- Structure-Activity Relationship (SAR) : Larger substituents (e.g., phthalimido groups in 7a–d ) correlated with enhanced activity, suggesting that the methoxy-propyl group in the target compound may similarly improve antimicrobial potency .
Biological Activity
The compound 2-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.83 g/mol. The structure features a piperidine ring substituted with a methoxy group and a propylphenoxy moiety, which is crucial for its interactions with biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. It is believed to act as a partial agonist at certain serotonin receptor subtypes, influencing mood and anxiety levels, while also modulating dopamine receptor activity, which may have implications for treating disorders such as schizophrenia and Parkinson's disease.
Biological Activities
Research indicates several notable biological activities associated with this compound:
- Antidepressant Effects : Animal studies have shown that the compound can reduce depressive behaviors, suggesting potential antidepressant properties.
- Neuroprotective Effects : It may protect neurons from oxidative stress, which is relevant in neurodegenerative diseases.
- Anticancer Properties : Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines, demonstrating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antidepressant | Reduces depressive behavior | |
| Neuroprotective | Protects against oxidative stress | |
| Anticancer | Inhibits cancer cell proliferation |
Antidepressant Activity
In a study evaluating the antidepressant effects of various piperidine derivatives, this compound demonstrated significant reductions in immobility time in the forced swim test (FST), indicating its potential as an effective antidepressant agent.
Neuroprotective Effects
Research on the neuroprotective properties showed that this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism involves the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
Anticancer Activity
In vitro assays revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was linked to the activation of caspase pathways, notably caspase-3 and caspase-9 .
Q & A
Q. What are the recommended synthetic routes for 2-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride, and what purification methods ensure high yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized via reaction of a phenoxyethyl intermediate with piperidine under alkaline conditions (e.g., NaOH in dichloromethane) . Post-reaction, purification steps include multiple washes (water, brine) to remove unreacted reagents, followed by column chromatography or recrystallization for final isolation. Yield optimization often requires controlled temperature (20–25°C) and inert atmospheres to prevent side reactions. Purity ≥98% is achievable via HPLC or GC-MS validation .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Conduct reactions in a fume hood to minimize inhalation risks .
- Storage : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis or photodegradation. Avoid proximity to strong oxidizers (e.g., peroxides) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to verify substituent positions and HCl salt formation. FT-IR can confirm functional groups (e.g., methoxy C-O stretch at ~1250 cm) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity profiling. Melting point analysis (e.g., 150–160°C range) provides additional validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50_{50}50 values) for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines) or batch purity. To address this:
- Standardize assays using reference compounds (e.g., meperidine hydrochloride as an opioid control) .
- Validate purity via orthogonal methods (NMR, elemental analysis) and replicate experiments under identical conditions .
- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects) .
Q. What strategies optimize the reaction yield when scaling up synthesis?
- Methodological Answer :
- Process Optimization : Use computational reaction path modeling (e.g., quantum chemical calculations) to predict optimal stoichiometry and solvent systems .
- Scale-Up Adjustments : Transition from batch to flow chemistry for better heat/mass transfer. Monitor reaction progress in real-time using in-line FT-IR or Raman spectroscopy .
Q. How does the methoxy-propylphenoxy substituent influence the compound’s receptor binding kinetics?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., ethoxy instead of methoxy) and compare binding affinities via radioligand assays.
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with target receptors (e.g., σ-1 or opioid receptors) .
Q. What are the ecological risks associated with this compound, and how can they be mitigated during disposal?
- Methodological Answer :
- Ecotoxicity Assessment : Perform acute toxicity tests on model organisms (e.g., Daphnia magna) to estimate LC values. Data from similar piperidine derivatives suggest moderate aquatic toxicity .
- Disposal Protocol : Neutralize waste with dilute NaOH, adsorb onto inert material (vermiculite), and incinerate in a licensed facility compliant with EPA/REACH regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
